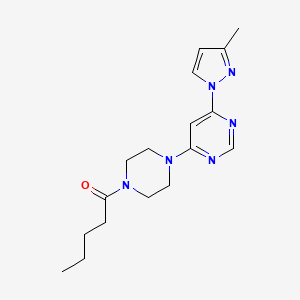

![molecular formula C19H26N6O2 B5579846 N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)

N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals that are known for their complex molecular structures, incorporating elements such as pyrrolidinyl and triazolyl groups. These structures often exhibit interesting chemical and physical properties, making them subjects of study for their potential applications in various fields of chemistry and materials science.

Synthesis Analysis

Synthetic pathways for compounds similar to "N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea" often involve multi-step reactions, starting from simpler pyrrolidine and triazole precursors. The synthesis may include steps such as amide bond formation, N-alkylation, and the introduction of isopropyl and dimethylurea groups through specific reagents and catalysts (Uršič et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds like the one is characterized by the presence of a pyrrolidinyl backbone attached to a benzoyl group substituted with a 1,2,4-triazole ring. This structure is further modified by isopropyl and dimethylurea groups, contributing to its unique chemical behavior. Techniques such as X-ray crystallography and NMR spectroscopy are typically used to elucidate the structure and confirm the stereochemistry of such compounds (Saito, 1978).

Chemical Reactions and Properties

The compound's reactivity is influenced by its functional groups. The triazole ring, for example, can participate in various nucleophilic and electrophilic substitution reactions, while the pyrrolidinyl group might be involved in ring-opening reactions under specific conditions. The presence of both amide and urea functionalities adds to the complexity of possible chemical transformations (Ornik et al., 1990).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure are determined by the compound's molecular structure. The presence of both hydrophobic (isopropyl and benzoyl groups) and potential hydrogen-bonding sites (amide and urea functionalities) suggests that this compound might exhibit diverse solubility characteristics in different solvents (Katritzky et al., 1999).

Applications De Recherche Scientifique

Esterification with Aromatic Acyl-1,2,4-triazole Catalyzed by Weak Base at the Rate Comparable to Acyl Chloride This study explores the use of benzoyl-1,2,4-triazole, a component related to the chemical , in esterification reactions. It highlights the effective use of benzoyl-1,2,4-triazole for the protection of acid-sensitive alcohol and polyester synthesis due to its comparable reaction rate to benzoyl chloride and avoidance of acidic by-products (Kohsaka et al., 2018).

Synthesis, Molecular Docking, and In Vitro Screening of Newly Synthesized Triazolopyridine, Pyridotriazine, and Pyridine–Pyrazole Hybrid Derivatives This research focuses on the synthesis of novel pyridine and fused pyridine derivatives, starting from compounds that include elements similar to the specified chemical. These compounds were evaluated for antimicrobial and antioxidant activity, demonstrating their potential application in pharmacological research (Flefel et al., 2018).

Propriétés

IUPAC Name |

1,1-dimethyl-3-[(3S,4R)-4-propan-2-yl-1-[4-(1,2,4-triazol-4-yl)benzoyl]pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O2/c1-13(2)16-9-24(10-17(16)22-19(27)23(3)4)18(26)14-5-7-15(8-6-14)25-11-20-21-12-25/h5-8,11-13,16-17H,9-10H2,1-4H3,(H,22,27)/t16-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMUJBNAUVAUHI-DLBZAZTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1NC(=O)N(C)C)C(=O)C2=CC=C(C=C2)N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(C[C@H]1NC(=O)N(C)C)C(=O)C2=CC=C(C=C2)N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B5579768.png)

![(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5579772.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)

![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)

![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)

![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)

![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)

![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)

![N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)